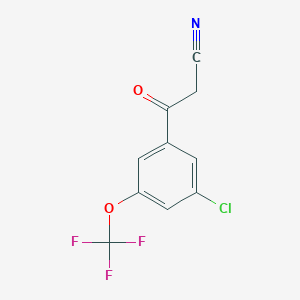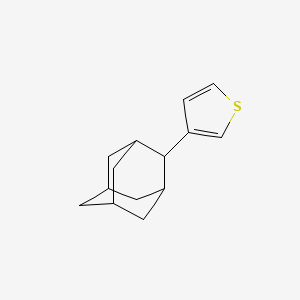
3-(Adamantan-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Adamantan-2-yl)thiophene is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Thiophene is a five-membered heterocyclic compound containing sulfur, which is widely used in organic synthesis and materials science. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-2-yl)thiophene typically involves the reaction of adamantane derivatives with thiophene precursors. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good selectivity .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be employed to couple an adamantyl boronic acid with a thiophene halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Adamantan-2-yl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Adamantan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, thereby preventing viral replication . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs .
Vergleich Mit ähnlichen Verbindungen
3-(Adamantan-2-yl)thiophene can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.
The uniqueness of this compound lies in the combination of the adamantane and thiophene moieties, which imparts a unique set of properties, including enhanced stability, rigidity, and electronic characteristics .
Eigenschaften
Molekularformel |
C14H18S |
|---|---|
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
3-(2-adamantyl)thiophene |
InChI |
InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2 |
InChI-Schlüssel |
JAJMNVIRSVJPTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


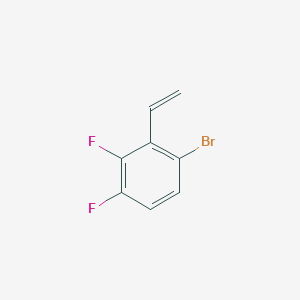
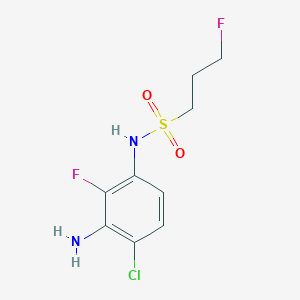
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
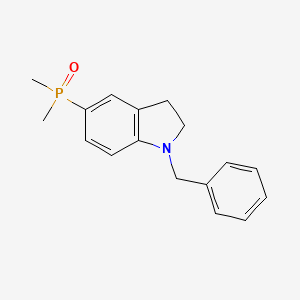

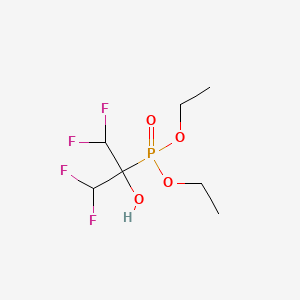

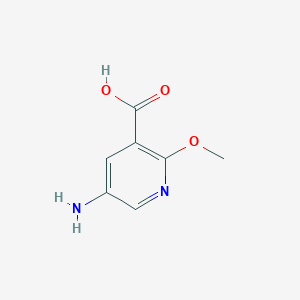
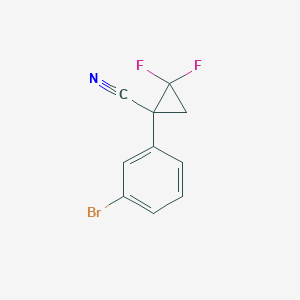
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

